molecular formula C21H20N4O3 B7534561 N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide

カタログ番号: B7534561
分子量: 376.4 g/mol
InChIキー: DHCRKEVCCMPAHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide, commonly referred to as compound 1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound 1 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

作用機序

The mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of matrix metalloproteinases (MMPs) in osteoarthritis. It has also been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.

実験室実験の利点と制限

One advantage of using compound 1 in lab experiments is its high yield of synthesis. Another advantage is its potential therapeutic applications in various scientific research studies. However, one limitation of using compound 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on compound 1. One direction is to further investigate its mechanism of action as an HDAC inhibitor. Another direction is to study its potential therapeutic applications in other diseases, such as osteoarthritis and rheumatoid arthritis. Additionally, future research could focus on improving the solubility and bioavailability of compound 1 to enhance its efficacy in lab experiments and potential clinical applications.
Conclusion:
Compound 1 is a novel compound that has shown potential therapeutic applications in various scientific research studies. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of compound 1 and to improve its solubility and bioavailability for enhanced efficacy.

合成法

Compound 1 has been synthesized using various methods, including the reaction of 1-methylindole-3-carbaldehyde with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 1-methylindole-3-carboxylic acid with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Both methods have been successful in producing high yields of compound 1.

科学的研究の応用

Compound 1 has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor effects. In one study, compound 1 was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, compound 1 was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-24-13-15(17-7-2-3-8-18(17)24)10-19(26)23-16-6-4-5-14(9-16)12-25-20(27)11-22-21(25)28/h2-9,13H,10-12H2,1H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRKEVCCMPAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)CN4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。